Total vs. Partial Fungistatic Inhibition Against C. albicans SC5314: 5d Achieves MICT Where Trichloro- and Bromobenzoxazole Analogs Only Reach MICP
In head-to-head CLSI-based susceptibility testing against the C. albicans SC5314 ATCC reference strain after 48 h incubation, compound 5d (4-bromophenacyl) demonstrated total visual MICT at 16 µg/mL with spectrophotometric (SPE) growth inhibition of 100.3 ± 3.2% [1]. Under identical conditions, the 2,4,6-trichlorophenacyl analog 5k achieved only partial MICP at 16 µg/mL (%R = 64.2 ± 10.6), the 5-bromobenzoxazole analog 6a achieved only partial MICP (%R = 88.0 ± 9.7), and the 2,3,4-trichlorophenacyl analog 5i showed 78.7 ± 2.1% without MIC designation [1]. The unsubstituted phenacyl parent 5a was effectively inactive (11.7 ± 3.8% at 16 µg/mL) [1]. The differentiation is qualitative, not merely quantitative: MICT indicates complete fungistatic suppression per CLSI interpretation, while MICP indicates incomplete control with residual growth [1].
| Evidence Dimension | Total fungistatic inhibition (MICT, %R ≈ 100) vs. partial inhibition (MICP, %R < 100) at 16 µg/mL |
|---|---|
| Target Compound Data | 5d: MICT = 16 µg/mL, %R = 100.3 ± 3.2 (SPE, 405 nm) |
| Comparator Or Baseline | 5k: MICP = 16 µg/mL, %R = 64.2 ± 10.6; 6a: MICP = 16 µg/mL, %R = 88.0 ± 9.7; 5i: %R = 78.7 ± 2.1 (no MIC); 5a: %R = 11.7 ± 3.8 |
| Quantified Difference | 5d achieves ~1.55-fold higher inhibition than 5k, ~1.14-fold higher than 6a, and approximately 8.6-fold higher than the unsubstituted 5a baseline; qualitative total vs. partial MIC distinction |
| Conditions | C. albicans SC5314 ATCC; CLSI method; 48 h incubation at 35 °C; visual endpoint plus spectrophotometric (SPE) reading at 405 nm; RPMI 1640 medium |
Why This Matters
Only compounds achieving total MICT are classified as fully fungistatic; partial MICP compounds may permit breakthrough growth and are unsuitable for applications requiring complete growth suppression, such as in vivo efficacy models or combination studies.
- [1] Staniszewska M et al. Molecules 2021, 26(16), 5008; Table 2; Table S1; Table S2. doi:10.3390/molecules26165008. View Source
